187-1, N-WASP inhibitor

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

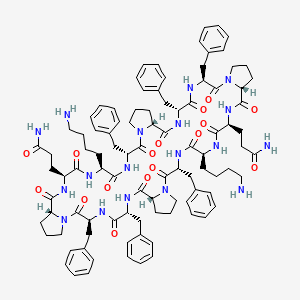

The compound “187-1, N-WASP inhibitor” is a 14-amino acid cyclic peptide known for its ability to inhibit the neural Wiskott Aldrich syndrome protein (N-WASP). This protein plays a crucial role in actin polymerization, a process essential for cell morphology and motility. The inhibitor 187-1 has been identified as a potent blocker of phosphatidylinositol 4,5-bisphosphate-induced actin assembly, making it a valuable tool in cell biology research .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 187-1 involves the creation of a cyclic peptide through the assembly of amino acids in a specific sequence. The process typically includes:

Solid-phase peptide synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.

Cyclization: The linear peptide is then cyclized to form the 14-amino acid cyclic structure.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the principles of SPPS and cyclization are scalable for larger production. The use of automated peptide synthesizers can facilitate the efficient production of cyclic peptides like 187-1 .

化学反应分析

Types of Reactions

Inhibition of Actin Assembly: 187-1 inhibits actin assembly by stabilizing the autoinhibited conformation of N-WASP. .

Allosteric Inhibition: The compound binds to N-WASP with high affinity, causing an allosteric change that blocks its interaction with other proteins.

Common Reagents and Conditions

Phosphatidylinositol 4,5-bisphosphate (PIP2): Used in assays to induce actin assembly.

Xenopus egg cytoplasmic extract: Often used in experimental setups to study the effects of 187-1 on actin polymerization.

Major Products Formed

科学研究应用

Wound Healing Applications

Recent studies have identified N-WASP as a potential therapeutic target in chronic wound healing. Elevated levels of N-WASP have been associated with non-healing chronic wounds. Inhibition using 187-1 has shown promising results:

- Study Findings : In a clinical cohort study, the expression of N-WASP was significantly higher in non-healing chronic wounds compared to healing tissues. The application of 187-1 improved wound healing in diabetic murine models by modulating key signaling pathways such as TrkB and PLCγ1 .

- Mechanism : The inhibition of N-WASP alters cellular behaviors critical for the healing process, including cell motility and proliferation. This suggests that targeting N-WASP could enhance therapeutic strategies for chronic wound management.

Infectious Disease Mechanisms

The role of N-WASP in the invasion of host cells by pathogens has also been explored:

- Salmonella Invasion : Research demonstrated that treatment with 187-1 increased the uptake of Salmonella into host cells, indicating that N-WASP activation plays a protective role against bacterial invasion. The compound effectively inhibited Cdc42-dependent activation pathways that would otherwise facilitate pathogen entry .

Cellular Structure Regulation

In addition to its roles in wound healing and infectious disease, 187-1 is utilized to study actin cytoskeleton dynamics:

- Actin Polymerization Studies : High-throughput screening identified 187-1 as a potent inhibitor of phosphatidylinositol 4,5-bisphosphate (PIP2)-induced actin assembly, with an IC50 value around 2 µM. This indicates its effectiveness in modulating actin dynamics for experimental purposes .

Case Studies and Experimental Data

| Study | Application | Key Findings |

|---|---|---|

| PMC9953671 | Wound Healing | Elevated N-WASP in chronic wounds; 187-1 improves healing in diabetic models. |

| PMC10164908 | Infectious Disease | Increased Salmonella uptake with 187-1 treatment; suggests protective role of N-WASP against invasion. |

| PMC58516 | Actin Dynamics | Identified as an effective inhibitor of PIP2-induced actin assembly; allosteric mechanism confirmed. |

作用机制

The mechanism of action of 187-1 involves its binding to the neural Wiskott Aldrich syndrome protein (N-WASP) with high affinity. This binding allosterically stabilizes the autoinhibited conformation of N-WASP, preventing its activation of the actin-related protein 2/3 complex. By blocking this interaction, 187-1 effectively inhibits actin assembly induced by phosphatidylinositol 4,5-bisphosphate .

相似化合物的比较

Similar Compounds

Wiskostatin: Another inhibitor of N-WASP, known for its ability to block actin polymerization.

Cytochalasin D: A compound that disrupts actin filament formation by binding to the growing ends of actin filaments.

Uniqueness of 187-1

生物活性

The compound 187-1 is a small molecule inhibitor targeting the neural Wiskott-Aldrich syndrome protein (N-WASP), which plays a critical role in actin polymerization and cellular processes such as endocytosis and cell motility. This article reviews the biological activity of 187-1, summarizing its mechanism of action, effects on cellular processes, and implications for therapeutic applications.

187-1 inhibits N-WASP by stabilizing its autoinhibited conformation, thereby preventing its activation of the Arp2/3 complex, which is essential for actin filament branching and polymerization. The compound effectively blocks phosphatidylinositol 4,5-bisphosphate (PIP2)-stimulated actin assembly with an IC50 of approximately 2 μM . This inhibition is crucial as it allows for the regulation of actin dynamics in various cellular contexts.

Inhibition of Actin Polymerization

The primary biological activity of 187-1 involves the inhibition of actin polymerization. Studies have shown that treatment with 187-1 leads to a significant reduction in actin assembly in various cell types. For instance:

- In HeLa and Caco-2 cells, 187-1 treatment resulted in increased bacterial invasion by Salmonella Typhimurium, indicating that N-WASP plays a role in controlling pathogen entry through actin dynamics .

- The compound also demonstrated effects in mouse embryonic fibroblasts (MEFs) and Hap1 cells, where its application led to increased bacterial invasion when N-WASP was inhibited .

Case Studies

- Chronic Wound Healing : A study evaluated the role of N-WASP in chronic wound healing. It was found that N-WASP expression was significantly higher in non-healing chronic wounds compared to healing tissues. The use of 187-1 inhibited N-WASP activity, promoting cellular behaviors conducive to wound healing, such as enhanced cell migration and proliferation .

- B Cell Activation : In B cells, N-WASP is involved in antigen receptor signaling. Research indicated that inhibiting N-WASP with 187-1 affected B cell contraction and signaling pathways critical for immune responses .

Technical Data

The following table summarizes key technical specifications and findings related to 187-1:

| Property | Details |

|---|---|

| CAS Number | 380488-27-7 |

| Molecular Formula | C₉₆H₁₂₂N₁₈O₁₆ |

| Mechanism of Action | Stabilizes autoinhibited state of N-WASP |

| IC50 for Actin Assembly | ~2 μM |

| Application | Cell structure studies, infectious disease research |

属性

IUPAC Name |

3-[(3S,6R,9R,15R,18S,21S,24R,30S,33R,36R,42R,45S,48S,51R)-18,45-bis(4-aminobutyl)-48-(3-amino-3-oxopropyl)-3,6,15,30,33,42-hexabenzyl-2,5,8,14,17,20,23,29,32,35,41,44,47,50-tetradecaoxo-1,4,7,13,16,19,22,28,31,34,40,43,46,49-tetradecazapentacyclo[49.3.0.09,13.024,28.036,40]tetrapentacontan-21-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C96H122N18O16/c97-49-21-19-39-67-83(117)107-73(57-63-31-11-3-12-32-63)93(127)113-53-25-43-79(113)91(125)105-71(55-61-27-7-1-8-28-61)87(121)109-75(59-65-35-15-5-16-36-65)95(129)111-51-23-41-77(111)89(123)103-69(45-47-81(99)115)85(119)102-68(40-20-22-50-98)84(118)108-74(58-64-33-13-4-14-34-64)94(128)114-54-26-44-80(114)92(126)106-72(56-62-29-9-2-10-30-62)88(122)110-76(60-66-37-17-6-18-38-66)96(130)112-52-24-42-78(112)90(124)104-70(86(120)101-67)46-48-82(100)116/h1-18,27-38,67-80H,19-26,39-60,97-98H2,(H2,99,115)(H2,100,116)(H,101,120)(H,102,119)(H,103,123)(H,104,124)(H,105,125)(H,106,126)(H,107,117)(H,108,118)(H,109,121)(H,110,122)/t67-,68-,69-,70-,71+,72+,73+,74+,75-,76-,77+,78+,79+,80+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTIQAVQWWOKNF-RNEDXEELSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC6=CC=CC=C6)CCCCN)CCC(=O)N)CC7=CC=CC=C7)CC8=CC=CC=C8)CC9=CC=CC=C9)CCCCN)CCC(=O)N)CC1=CC=CC=C1)CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N3CCC[C@@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N4CCC[C@@H]4C(=O)N[C@@H](C(=O)N[C@H](C(=O)N5CCC[C@@H]5C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CC6=CC=CC=C6)CCCCN)CCC(=O)N)CC7=CC=CC=C7)CC8=CC=CC=C8)CC9=CC=CC=C9)CCCCN)CCC(=O)N)CC1=CC=CC=C1)CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C96H122N18O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1784.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。